N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine is a useful research compound. Its molecular formula is C21H31N5O2 and its molecular weight is 385.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Oncogenic NRAS-Driven Melanoma Growth: ZT-12-037-01 effectively blocks oncogenic NRAS-driven melanocyte malignant transformation and melanoma growth both in vitro and in vivo . It specifically targets STK19 kinase, which plays a critical role in NRAS-mediated signaling pathways.
Melanoma Therapy: Researchers have explored ZT-12-037-01 as a potential therapeutic agent for melanoma. Its ability to inhibit STK19 phosphorylation and suppress NRAS-Q61R mutant melanoma growth in mouse xenograft models makes it an exciting candidate for further investigation .
Kinase Inhibition and Signal Transduction
ZT-12-037-01 is an ATP-competitive inhibitor of STK19 kinase. Here’s how it impacts signal transduction:
- STK19 Inhibition : ZT-12-037-01 selectively inhibits STK19 with impressive potency (IC50 values of 23.96 nM for wild-type STK19 and 27.94 nM for STK19 with the D89N mutation) . This inhibition disrupts downstream signaling pathways, making it relevant for kinase-targeted therapies.
Cellular Processes and Pathways
ZT-12-037-01’s effects extend beyond cancer research:
NRAS Signaling: By inhibiting NRAS phosphorylation, ZT-12-037-01 modulates NRAS-mediated cellular responses. NRAS is a major isoform of the Ras family, and its aberrant activation is associated with various cancers .
Preclinical Studies and Beyond
While much of the research is preclinical, ZT-12-037-01’s potential warrants further investigation:
Wirkmechanismus
Target of Action
ZT-12-037-01, also known as N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine or 2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine, is a targeted inhibitor of the serine/threonine-protein kinase 19 (STK19) . STK19 is the primary target of ZT-12-037-01 .
Mode of Action
ZT-12-037-01 interacts with STK19 protein with high affinity . It is an ATP-competitive inhibitor, inhibiting the phosphorylation of NRAS, a major isoform of the Ras family . The IC50 values for STK19 (WT) and STK19 (D89N) are 23.96 nM and 27.94 nM, respectively .
Biochemical Pathways
ZT-12-037-01 affects the NRAS-STK19 pathway . It inhibits the mutant NRAS-STK19-driven melanocyte colony formation, proliferation, and tumor formation . The phosphorylation of an evolutionarily conserved Ser89 residue in NRAS by STK19 enhances the interaction between NRAS-Q61R and the effector proteins BRAF, CRAF, and PI3Kα .
Pharmacokinetics
It is known that zt-12-037-01 is an atp-competitive inhibitor , which suggests that it may have good bioavailability as it can compete with ATP to bind to its target
Result of Action
ZT-12-037-01 significantly inhibits mutant NRAS-STK19-driven melanocyte colony formation, proliferation, and tumor formation . It also inhibits the growth of SK-MEL-2 xenograft melanoma in a dose-dependent manner . It effectively inhibits cell proliferation and induces apoptosis of SK-MEL-2 tumors .
Eigenschaften
IUPAC Name |
2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-13(2)26-9-7-15(8-10-26)22-20-16-11-18(27-3)19(28-4)12-17(16)24-21(25-20)23-14-5-6-14/h11-15H,5-10H2,1-4H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAQJTHMSLYMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.